1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride
Overview
Description
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis of Chiral Derivatives : Optically active derivatives of 3,4-dihydropyrimidin-2(1H)-one, a related compound, have been synthesized using myrtenal and methyl 2,3-O-isopropylidene-α-L-erythro-pentodialdo-1,4-furanoside, leading to a range of chloro derivatives (Izmest'ev et al., 2018).
Synthesis of 7-Thioxopyrazolo Derivatives : The reactions of 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives with chloroacetyl chloride have yielded new 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives. These compounds have shown cytotoxic activities against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Synthesis via Arylidene Intermediate : The synthesis of 4-aryl-6-isopropyl-5-[N-(3-nitrophenyl)aminocarbonyl]-3,4-dihydropyrimidin-2(1H-thiones via arylidene intermediates has been explored, demonstrating potential antimicrobial activity (Kansagara et al., 2010).
Potential in Drug Development
Ultrasound-Assisted Synthesis : Compounds containing fused 3,4-dihydropyrimidin-2(1H)-one moieties have been prepared by a three-component reaction, showcasing the potential in drug development (Dutta et al., 2012).
Development of Multitarget Antibacterials : Small molecules containing 2-aminopyrimidine scaffold, similar to 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one, have been investigated for developing potent antibacterials. These compounds have shown in vitro activity against various bacterial strains (Ahmad et al., 2016).
Green Chemistry Approaches
- Environmentally Friendly Synthesis : A procedure for synthesizing 3,4-dihydropyrimidin-2(1H)-ones under environmentally friendly conditions has been developed, using alcohols as starting materials in aqueous media. These compounds are relevant for therapeutic and pharmacological properties (Kęciek et al., 2020).
Advanced Synthesis Techniques
- N1-Substituted 3,4-Dihydropyrimidin-2(1H)-ones Synthesis : A new approach using α-chlorobenzyl isocyanates with ethyl N-alkyl(aryl)-β-aminocrotonates has been developed for synthesizing N1-substituted 3,4-dihydropyrimidin-2(1H)-ones, showing the versatility in synthesis techniques (Sukach et al., 2006).
Mechanism of Action
Target of Action
A compound with a similar structure, 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione, is known to target the 3-phosphoinositide-dependent protein kinase 1 .
Mode of Action
For instance, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a non-ionic surfactant type active ingredient that destroys the cell walls of microorganisms due to its surface activity .
Biochemical Pathways
Polyamines, a class of compounds to which this compound may belong, are known to regulate plant growth, development, and stress tolerance by activating ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .
Pharmacokinetics
The related compound 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione has been noted to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
For instance, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is known to destroy the cell walls of microorganisms due to its surface activity .
Action Environment
It’s worth noting that the related compound (3-aminopropyl)triethoxysilane is known to be soluble in water and many polar organic solvents , which could potentially influence its action and stability.
Properties
IUPAC Name |
1-(3-aminopropyl)pyrimidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-3-1-5-10-6-2-4-9-7(10)11;;/h2,4,6H,1,3,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKETJQSYPXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-83-1 | |
Record name | 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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